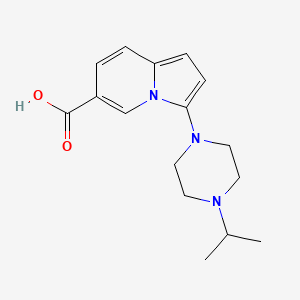![molecular formula C12H8N2O4 B8110392 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110392.png)
3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methyloxazole ring and a benzo[d]isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the methyloxazole ring followed by the construction of the benzo[d]isoxazole ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 2-methyloxazole-4-carbaldehyde and benzo[d]isoxazole-5-carboxylic acid derivatives.
Cyclization Reactions: Cyclization steps are crucial to forming the fused ring structure. Cyclization can be achieved using strong acids or bases, depending on the specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: Substitution reactions can involve the replacement of functional groups on the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Alcohols or amines.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to desired biological outcomes.
Comparaison Avec Des Composés Similaires
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: A triple-acting PPAR agonist with similar structural features.
4-(2-Methyloxazol-4-yl)benzenesulfonamide: Another compound with a methyloxazole ring, used in monoamine oxidase inhibition studies.
This comprehensive overview highlights the significance of 3-(2-Methyloxazol-4-yl)benzo[d]isoxazole-5-carboxylic acid in scientific research and its potential applications across multiple disciplines
Propriétés
IUPAC Name |
3-(2-methyl-1,3-oxazol-4-yl)-1,2-benzoxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-6-13-9(5-17-6)11-8-4-7(12(15)16)2-3-10(8)18-14-11/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBQAUWDZSHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=NOC3=C2C=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B8110310.png)
![1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8110316.png)
![6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane](/img/structure/B8110319.png)
![N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110325.png)
![7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8110327.png)
![6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one](/img/structure/B8110333.png)
![rel-(3aR,7aR)-5-(cyclopropylmethyl)octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8110346.png)
![2-((2-Methylthiazol-4-yl)methyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B8110351.png)
![2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110352.png)


![3-(Pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B8110385.png)

![2-((1H-Pyrazol-1-yl)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B8110414.png)
